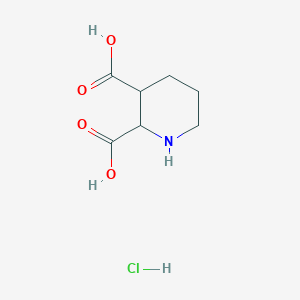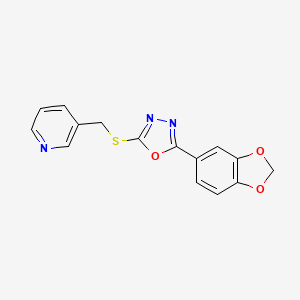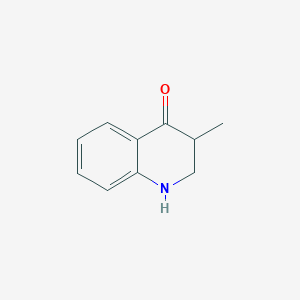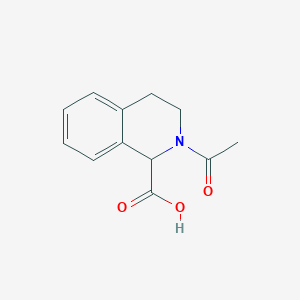
2-chloro-N-(2-chlorophenyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-chlorophenyl)-N-methylacetamide, also known as CCMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCMA is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in chemical synthesis reactions. The compound has also been investigated for its potential as a pharmaceutical agent due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-chlorophenyl)-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. Studies have shown that 2-chloro-N-(2-chlorophenyl)-N-methylacetamide can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Additionally, 2-chloro-N-(2-chlorophenyl)-N-methylacetamide has been shown to inhibit the activity of certain proteins involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
2-chloro-N-(2-chlorophenyl)-N-methylacetamide has been shown to have a variety of biochemical and physiological effects in vitro. Studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-chloro-N-(2-chlorophenyl)-N-methylacetamide has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting key metabolic processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-(2-chlorophenyl)-N-methylacetamide in laboratory experiments include its high purity, ease of synthesis, and relatively low cost. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving 2-chloro-N-(2-chlorophenyl)-N-methylacetamide. One area of interest is the development of novel anticancer agents based on the chemical structure of 2-chloro-N-(2-chlorophenyl)-N-methylacetamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-(2-chlorophenyl)-N-methylacetamide and its potential applications in microbiology and other fields of scientific research. Finally, investigations into the potential toxicity and safety of 2-chloro-N-(2-chlorophenyl)-N-methylacetamide are needed to determine its suitability for use in pharmaceutical and other applications.
Synthesemethoden
The synthesis of 2-chloro-N-(2-chlorophenyl)-N-methylacetamide can be achieved through a variety of methods, including the reaction of 2-chloroaniline with methyl acetate in the presence of a catalyst. Another common method involves the reaction of 2-chloroacetamide with 2-chloroaniline in the presence of a base. These methods result in high yields of 2-chloro-N-(2-chlorophenyl)-N-methylacetamide and are relatively simple to perform.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-chlorophenyl)-N-methylacetamide has been extensively studied for its potential applications in scientific research. The compound has been shown to have antibacterial and antifungal properties, making it a useful reagent in microbiology research. Additionally, 2-chloro-N-(2-chlorophenyl)-N-methylacetamide has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-chlorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-12(9(13)6-10)8-5-3-2-4-7(8)11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUGUZWVZABCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chlorophenyl)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)




methanone](/img/structure/B7440904.png)